molecular formula C12H14BrClO B1293242 1-(4-Bromophenyl)-6-chloro-1-oxohexane CAS No. 898767-00-5

1-(4-Bromophenyl)-6-chloro-1-oxohexane

Cat. No.: B1293242
CAS No.: 898767-00-5
M. Wt: 289.59 g/mol
InChI Key: RFSKZNXDIOTBJW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-chloro-1-oxohexane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-6-chloro-1-oxohexane can be synthesized through a multi-step process involving the following key steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Friedel-Crafts Acylation: Bromobenzene undergoes Friedel-Crafts acylation with hexanoyl chloride (C6H11ClO) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1-(4-bromophenyl)-1-hexanone.

    Chlorination: The final step involves the chlorination of 1-(4-bromophenyl)-1-hexanone to introduce the chlorine atom at the 6th position, forming this compound. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-6-chloro-1-oxohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group (C=O) can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(4-aminophenyl)-6-chloro-1-oxohexane.

    Reduction: Formation of 1-(4-bromophenyl)-6-chloro-1-hexanol.

    Oxidation: Formation of 1-(4-bromophenyl)-6-chlorohexanoic acid.

Scientific Research Applications

1-(4-Bromophenyl)-6-chloro-1-oxohexane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-6-chloro-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1-hexanone: Lacks the chlorine atom at the 6th position.

    1-(4-Chlorophenyl)-6-chloro-1-oxohexane: Contains a chlorine atom instead of a bromine atom on the phenyl ring.

    1-(4-Bromophenyl)-6-bromo-1-oxohexane: Contains a bromine atom instead of a chlorine atom at the 6th position.

Uniqueness

1-(4-Bromophenyl)-6-chloro-1-oxohexane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

1-(4-bromophenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKZNXDIOTBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642208
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-00-5
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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